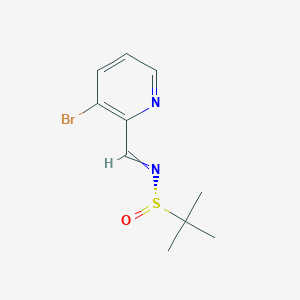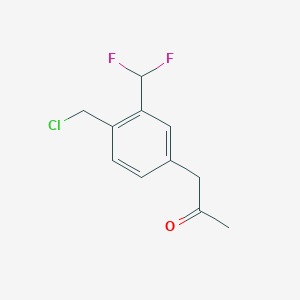
3-Methyllumichrome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyllumichrome is a derivative of lumichrome, which itself is a degradation product of riboflavin (vitamin B2)
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyllumichrome can be synthesized through the methylation of lumichrome. The process involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3-Methyllumichrome undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .
科学研究应用
3-Methyllumichrome has several applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties.
Biology: Its fluorescence properties make it useful in studying biological systems and processes.
Industry: Used in the development of fluorescent dyes and materials .
作用机制
The mechanism by which 3-Methyllumichrome exerts its effects is primarily through its photophysical properties. It can absorb light and undergo photochemical reactions, leading to the formation of excited states. These excited states can interact with other molecules, leading to various photochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins, making it useful in studying these biomolecules .
相似化合物的比较
Lumichrome: The parent compound, with similar photophysical properties but lacking the methyl group.
1-Methyllumichrome: Another methylated derivative with different substitution patterns.
1,3-Dimethyllumichrome: A derivative with two methyl groups, showing different photophysical behavior.
Uniqueness: 3-Methyllumichrome is unique due to its specific methylation pattern, which affects its photophysical properties and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .
属性
CAS 编号 |
33174-44-6 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
3,7,8-trimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)15-11-10(14-8)12(18)17(3)13(19)16-11/h4-5H,1-3H3,(H,15,16,19) |
InChI 键 |
VKQQRZQKCNYGNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)

![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)

